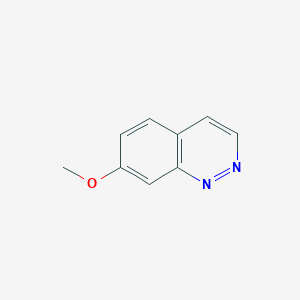

7-Methoxycinnoline

Description

Significance of Cinnoline (B1195905) Scaffold in Heterocyclic Chemistry

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a significant scaffold in medicinal chemistry. vulcanchem.comajrconline.orgthieme-connect.de As an isostere of quinoline (B57606) and isoquinoline, its unique arrangement of two adjacent nitrogen atoms imparts distinct electronic properties and hydrogen bonding capabilities. ajrconline.org This structural feature makes the cinnoline nucleus a key building block for a wide array of compounds with diverse and potent biological activities. vulcanchem.comthieme-connect.de Researchers have extensively explored cinnoline derivatives for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and analgesic agents. ajrconline.orgthieme-connect.denih.gov The ability of the cinnoline framework to serve as a structural subunit for pharmacologically active molecules underscores its importance and sustained interest in drug discovery programs. vulcanchem.comnih.gov

Overview of the Research Landscape for Substituted Cinnolines

The research landscape for substituted cinnolines is broad, with scientific inquiry focused on how the nature and position of various functional groups on the cinnoline ring influence its biological and chemical properties. thieme-connect.de The addition of different substituents allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. ajrconline.org

For instance, studies have shown that cinnoline derivatives can be designed to interact with a variety of molecular targets, including enzymes like topoisomerases and protein kinases, as well as specific receptors. ajrconline.orgthieme-connect.de The introduction of a methoxy (B1213986) group, as seen in compounds like 4-methoxycinnoline (B1346487) and 8-methoxycinnoline (B12955168), can enhance solubility and modulate electronic effects, which in turn influences biological activity. Research on 4-methoxycinnoline has explored its potential antimicrobial and anticancer properties. Similarly, derivatives of 8-methoxycinnoline have been synthesized and evaluated for their antibacterial efficacy. vulcanchem.com The strategic placement of substituents is a key theme, as exemplified by compounds like 4-chloro-7-methoxycinnoline (B3049194), where the presence of both a chloro and a methoxy group at specific positions is designed to enhance reactivity and potential therapeutic effects. This extensive body of research highlights a systematic effort to build a comprehensive structure-activity relationship (SAR) for the cinnoline class of compounds.

Rationale for Focused Investigation on 7-Methoxycinnoline

The specific focus on this compound within the vast family of cinnoline derivatives is driven by its role as a key intermediate and structural component in the synthesis of complex molecules with significant therapeutic potential. Academic and industrial research has identified the 7-methoxy-substituted cinnoline core as a valuable scaffold for developing targeted therapies.

A primary rationale for its investigation is its incorporation into novel agents for the treatment of mesenchymal cancers. nih.gov For example, a this compound derivative was synthesized as part of a medicinal chemistry campaign aimed at improving the potency and selectivity of compounds targeting vimentin, a protein associated with cancer cell growth and invasion. nih.gov This targeted approach demonstrates the value of the this compound scaffold in creating advanced anticancer agents.

Furthermore, the this compound moiety is a core component of highly selective modulators for neurological targets. Research has led to the identification of 7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline, a potent and brain-penetrant M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). nih.gov This compound has shown efficacy in preclinical models predictive of antipsychotic effects, suggesting a potential therapeutic application in treating psychosis. nih.gov

Patents also reveal the rationale for investigating this specific isomer, with descriptions of this compound derivatives being synthesized for the potential treatment of neurodegenerative disorders such as Huntington's disease. google.com The synthesis of 4-chloro-7-methoxycinnoline is often a crucial step, creating a reactive intermediate that allows for the attachment of various other molecular fragments to build a library of potential drug candidates. google.com These targeted research programs underscore the strategic importance of this compound as a foundational element in the design of new, highly specific therapeutic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-methoxycinnoline |

InChI |

InChI=1S/C9H8N2O/c1-12-8-3-2-7-4-5-10-11-9(7)6-8/h2-6H,1H3 |

InChI Key |

ZYSNJSXTYIGQJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxycinnoline and Its Derivatives

Modern Synthetic Strategies for 7-Methoxycinnoline Analogs

The synthesis of the cinnoline (B1195905) scaffold, a core component of many biologically active molecules, has been a significant area of research. rsc.orgnih.gov Modern strategies have increasingly moved towards catalytic and more environmentally benign processes to construct this bicyclic heteroaromatic system.

Metal-Catalyzed C-C and C-N Bond Formation Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds necessary for constructing the cinnoline ring. researchgate.neteurekaselect.com Various metals, including palladium (Pd), rhodium (Rh), and copper (Cu), have been employed to facilitate these transformations through mechanisms like C-H activation and annulation. nih.govresearchgate.net

Rhodium(III)-catalyzed reactions have proven particularly effective. One redox-neutral annulation strategy involves the reaction between azo compounds and diazo compounds to directly synthesize cinnolines under mild conditions. nih.govrsc.org For instance, a Rh(III)-catalyzed coupling of azo substrates bearing a tert-butoxycarbonyl (Boc) group with α-diazocarbonyl compounds can produce a variety of cinnoline derivatives in high yields. rsc.org Another Rh(III)-catalyzed method uses the cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes. researchgate.net In a different approach, a rhodium-catalyzed [4+2] cyclization of pyrazolidinones and iodonium (B1229267) ylides has been applied to synthesize the cinnoline core. mdpi.com

Copper-catalyzed methods also offer efficient routes. A notable example is the aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones, which forms the cinnoline ring system. rsc.orgnih.gov Copper has also been utilized in cascade cyclizations to achieve the regioselective synthesis of functionalized cinnolines and in aerobic annulation involving dehydrogenative amination. rsc.org

Palladium-catalyzed reactions represent another major strategy. Efficient synthesis of 3,4-disubstituted cinnolines has been achieved through the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. researchgate.net Furthermore, palladium catalysis enables sequential C-C and C-N bond formation through oxidative C-H functionalization, such as the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation to build benzo[c]cinnoline (B3424390) libraries. researchgate.netresearchgate.net

| Catalyst System | Reactants | Reaction Type | Key Features | Reference(s) |

| Rh(III) | Azo compounds + Diazo compounds | Redox-neutral annulation | Mild conditions, high efficiency | nih.govrsc.org |

| Rh(III) | Boc-arylhydrazines + Alkynes | Oxidative coupling/cyclization | Broad substrate scope, high stereoselectivity | researchgate.net |

| Cu(II) | N-methyl-N-phenylhydrazones | Aerobic dehydrogenative cyclization | Utilizes air as an oxidant | rsc.orgnih.gov |

| Pd(II) | 2-Iodophenyltriazenes + Internal alkynes | Annulation | Good for 3,4-disubstituted cinnolines | researchgate.net |

| Pd(OAc)₂/AgOAc | 1-Arylhydrazine-1,2-dicarboxylate + Aryl iodide | Sequential C-C/C-N formation | Builds benzo[c]cinnoline libraries | researchgate.netresearchgate.net |

Aerobic Electrochemical Oxidation-Cyclization Methods

In the pursuit of greener and more sustainable chemical processes, electrochemical methods have emerged as a powerful alternative to traditional reagents. A straightforward synthesis of cinnoline derivatives can be achieved through an aerobic electrochemical oxidation-cyclization process under metal-free conditions. mdpi.com This methodology employs electrochemistry to drive a one-pot, two-step cascade cyclization of ortho-alkynyl acetophenones and sulfonyl hydrazides. mdpi.comresearchgate.net The strategy is noted for its good to excellent yields, broad tolerance of various functional groups, and environmentally friendly reaction conditions. mdpi.com

Metal-Free Photocatalytic Synthesis Approaches

Photocatalysis, particularly using visible light, offers another modern, metal-free pathway for cinnoline synthesis. researchgate.net This approach aligns with green chemistry principles by using light as a renewable energy source to drive reactions under mild, often room-temperature, conditions. researchgate.netdongguk.edu One novel photocatalytic synthesis of polyfunctionally substituted cinnolines involves irradiating ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates and nitrostyrene (B7858105) derivatives with white light from an LED. researchgate.netdongguk.edu The reaction, which proceeds in the presence of a base like piperidine (B6355638) in open air, achieves excellent yields via C–H activation of the pyridazine (B1198779) methyl group. researchgate.net This method is lauded for its energy efficiency, operational simplicity, and the diverse range of functionalized cinnolines it can produce. researchgate.net

Intramolecular Redox Cyclization Reactions

Transition-metal-free intramolecular redox cyclization presents an innovative route to the cinnoline core from simple starting materials. rsc.orgrsc.org In one such method, cinnolines are synthesized from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.govrsc.orgresearchgate.net The mechanism involves a crucial intramolecular redox reaction, which forms a 2-nitrosobenzaldehyde intermediate. rsc.orgrsc.org This intermediate then undergoes condensation with benzylamine, followed by azo isomerization to a hydrazone, subsequent cyclization, and finally aromatization to yield the desired cinnoline product. nih.govrsc.org This base-promoted reaction is efficient and avoids the use of transition metals. nih.gov

Regioselective Synthesis of this compound: Specific Considerations for Methoxy (B1213986) Group Introduction

The regioselective synthesis of a substituted heterocycle like this compound hinges on the strategic placement of the methoxy group. The position of this substituent is almost invariably determined by the substitution pattern of the aromatic precursor used in the cyclization reaction. To synthesize this compound, the starting material must contain a methoxy group at the position that will become the C7-position of the final cinnoline ring.

For instance, in syntheses that begin with aniline (B41778) derivatives, a p-methoxyaniline or a related compound would be the logical starting point. Similarly, for methods involving the cyclization of substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives, a precursor with a methoxy group para to the group involved in the ring formation is required. figshare.com An example of this principle can be seen in the synthesis of 5-methoxy-1-phenyl-1,2-dihydro-3H-indazol-3-one, where the methoxy group's final position is dictated by its placement on the starting material. acs.org

The synthesis of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines provides another illustration of how precursor structure controls the final product, with the methoxy group being introduced via the reaction medium (methanol) in this specific case. rsc.org However, for a stable methoxy group on the benzo portion of the ring system, its incorporation into the starting aryl scaffold is the most common and reliable strategy. The choice of a specific modern synthetic method—be it metal-catalyzed, electrochemical, or photocatalytic—does not typically alter this fundamental requirement for regiocontrol.

This compound as a Precursor and Synthetic Building Block in Organic Synthesis

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in medicinal chemistry and materials science. enamine.netenamine.net this compound is no exception and serves as a valuable precursor for the construction of more complex molecules. Its bicyclic structure, containing both electron-donating (methoxy) and electron-withdrawing (diazine) features, provides a versatile scaffold for further functionalization.

Research has demonstrated the use of this compound as a key intermediate. For example, it has been used as a building block in the synthesis of novel derivatives designed as potential therapeutic agents. nih.gov In a specific synthesis, this compound was used as a reactant to produce a more complex molecule for evaluation in anti-proliferation assays. nih.gov The ability to use pre-constructed, functionalized heterocycles like this compound streamlines the synthesis of complex target molecules, making it a valuable component in the synthetic chemist's toolbox. enamine.netenamine.net

Advanced Spectroscopic Characterization Techniques for 7 Methoxycinnoline and Its Analogs

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.orgkhanacademy.org Aromatic and heterocyclic compounds like 7-Methoxycinnoline exhibit characteristic absorption bands due to π → π* and n → π* transitions of the conjugated system.

The spectrum of a cinnoline (B1195905) derivative typically shows multiple absorption bands. The high-energy bands, usually below 300 nm, correspond to π → π* transitions within the benzene (B151609) and pyridazine (B1198779) rings. A lower energy, longer wavelength band (λ_max) is also often observed, which can be sensitive to the substitution pattern on the ring. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) acts as an auxochrome, which can cause a bathochromic (red) shift of the λ_max to a longer wavelength and an increase in the molar absorptivity (hyperchromic effect) compared to the unsubstituted cinnoline parent molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the molecular weight of the compound, which is a critical piece of information for identification. In a typical MS experiment on this compound, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would be detected at an m/z value corresponding to its molecular weight (160.18 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass with extremely high accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.com This precision allows for the determination of the exact elemental composition of the molecule. bioanalysis-zone.com For this compound (C₉H₈N₂O), HRMS can distinguish its exact mass from other isomeric compounds or molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is crucial for confirming the identity of a newly synthesized compound and verifying its purity.

Calculated Exact Mass for C₉H₈N₂O [M]⁺: 160.0637

Calculated Exact Mass for C₉H₉N₂O [M+H]⁺: 161.0715

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments that are characteristic of the cinnoline core.

X-Ray Crystallography for Solid-State Structural Confirmation

While NMR and MS provide definitive information about atomic connectivity and molecular formula, X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org

A successful X-ray crystallographic analysis of this compound would provide:

Unambiguous confirmation of the molecular structure, including the placement of the methoxy group at the C-7 position.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Information on the crystal packing, showing how individual molecules arrange themselves in the crystal lattice and revealing any intermolecular interactions such as hydrogen bonding or π-stacking.

The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and rate-limiting step. nih.gov However, the detailed and definitive structural data it provides is unparalleled, making it the gold standard for solid-state structural confirmation. nih.gov

Infrared (IR) Spectroscopy

The primary vibrational modes of this compound that are expected to be observed in an IR spectrum include the stretching and bending of the aromatic C-H bonds, the stretching of the C=C and C=N bonds within the bicyclic cinnoline core, and the characteristic vibrations of the methoxy substituent.

Detailed Research Findings

Research on the vibrational spectra of N-heterocyclic compounds, such as quinolines and cinnolines, provides a solid foundation for interpreting the IR spectrum of this compound. Studies on substituted quinolines have shown that the positions of absorption bands are sensitive to the nature and location of substituents on the aromatic ring. The introduction of an electron-donating group, such as a methoxy group, can influence the electron density distribution within the ring system, which in turn affects the force constants of the bonds and consequently their vibrational frequencies.

For the cinnoline ring system of this compound, the aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings typically give rise to a series of bands in the 1650-1400 cm⁻¹ range. These bands are often complex due to the coupling of vibrations within the ring system.

The methoxy group (-OCH₃) at the 7-position introduces several characteristic absorption bands. The most prominent of these are the asymmetric and symmetric C-O-C stretching vibrations. Based on data from analogous methoxy-substituted aromatic compounds like 6-methoxyquinoline, the asymmetric C-O-C stretch is expected to produce a strong absorption band in the range of 1275-1200 cm⁻¹, while the symmetric stretch would appear in the 1075-1020 cm⁻¹ region. The presence of the methyl group within the methoxy substituent will also give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the methyl C-H bonds are anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Furthermore, the substitution pattern on the benzene ring of the cinnoline core influences the out-of-plane C-H bending vibrations, which are typically observed in the 900-675 cm⁻¹ region. The specific pattern of these bands can often provide information about the number and position of the substituents on the aromatic ring.

Interactive Data Table of Predicted IR Absorption Bands for this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on the cinnoline ring. |

| Methyl C-H Stretch (asymmetric) | ~2950 | Medium | From the methoxy group. |

| Methyl C-H Stretch (symmetric) | ~2850 | Medium | From the methoxy group. |

| Aromatic C=C and C=N Stretch | 1650-1400 | Medium to Strong | Multiple bands expected due to the fused ring system. |

| Methyl C-H Bend (asymmetric) | ~1450 | Medium | From the methoxy group. |

| Methyl C-H Bend (symmetric) | ~1375 | Medium | From the methoxy group. |

| Aryl C-O Stretch (asymmetric) | 1275-1200 | Strong | Characteristic of the aryl ether linkage. |

| Aryl C-O Stretch (symmetric) | 1075-1020 | Medium | Characteristic of the aryl ether linkage. |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Medium to Strong | The specific pattern is dependent on the substitution of the benzene ring portion of the cinnoline. |

Theoretical and Computational Studies of 7 Methoxycinnoline and Cinnoline Systems

Computational chemistry provides profound insights into the molecular properties and electronic structure of heterocyclic systems like cinnoline (B1195905) and its derivatives. mdpi.commdpi.com Through the application of quantum chemical calculations, researchers can predict molecular geometries, electronic behavior, and various spectroscopic properties, offering a theoretical framework that complements experimental findings. aps.org These in silico studies are crucial for understanding structure-property relationships and designing novel materials with specific characteristics. ajchem-a.com

Ab initio Methods (e.g., Hartree-Fock level of theory)

In the study of cinnoline systems, the Hartree-Fock level of theory has been employed to investigate molecular structure, as well as linear and nonlinear optical properties. ajchem-a.com For instance, a computational study on a series of 4-substituted cinnolines utilized the HF method with a 6–311G(d,p) basis set to optimize the ground state geometries of these molecules. ajchem-a.com Such calculations provide a foundational understanding of the electronic and structural parameters of the cinnoline ring system, which can be extended to derivatives like 7-Methoxycinnoline. ajchem-a.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a predominant method in computational chemistry for studying the electronic structure of molecules. mdpi.comjmchemsci.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com This approach includes effects of electron correlation at a lower computational cost than many ab initio methods, often yielding high accuracy in predicting molecular properties. nih.gov DFT calculations are widely used for geometry optimization, frequency calculations, and analyzing electronic properties of complex molecules. nih.govoatext.com

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For cinnoline derivatives, theoretical calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

A study on 4-substituted cinnolines, using the HF/6-311G(d,p) level of theory, revealed important structural details. ajchem-a.com The N=N bond lengths were calculated to be approximately 1.26 Å across the series of derivatives, which is in close agreement with experimental values. ajchem-a.com The dihedral angle between the substituent at position 4 and the cinnoline ring was found to be 180°, indicating a co-planar arrangement that facilitates electron delocalization. ajchem-a.com This planarity is a crucial factor for molecules intended for nonlinear optical (NLO) applications. ajchem-a.com

Table 1: Selected Calculated Structural Parameters for Cinnoline and 4-Substituted Derivatives (HF/6-311G(d,p)) Note: This table is based on data for 4-substituted cinnolines as a model for the cinnoline system.

| Molecule | Substituent (G) | r(N=N) (Å) | r(C=N) (Å) | Φ(GCCN) (°) |

|---|---|---|---|---|

| Cinnoline | -H | 1.26 | 1.31 | 180.0 |

| 4-Methylcinnoline | -CH3 | 1.26 | 1.31 | 180.0 |

| 4-Aminocinnoline | -NH2 | 1.27 | 1.32 | 180.0 |

| 4-Nitrocinnoline | -NO2 | 1.26 | 1.31 | 180.0 |

| 4-Hydroxycinnoline | -OH | 1.27 | 1.32 | 180.0 |

Source: Adapted from findings on 4-substituted cinnolines. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ripublication.com A small energy gap generally corresponds to higher chemical reactivity and lower stability. ripublication.com

For cinnoline derivatives, the HOMO-LUMO gap is directly related to their optical properties. ajchem-a.com Analysis of 4-substituted cinnolines shows that the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. This tuning of the electronic structure is fundamental to designing molecules with specific charge transfer characteristics. ripublication.com

Table 2: Calculated Frontier Orbital Energies and Energy Gap for 4-Substituted Cinnolines (HF/6-311G(d,p) in Gas Phase) Note: This table is based on data for 4-substituted cinnolines as a model for the cinnoline system.

| Substituent (G) | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| -H | -9.43 | -0.03 | 9.40 |

| -CH3 | -9.13 | -0.08 | 9.05 |

| -NH2 | -8.60 | -0.22 | 8.38 |

| -NO2 | -10.46 | -1.50 | 8.96 |

| -OH | -9.10 | -0.34 | 8.76 |

Source: Adapted from findings on 4-substituted cinnolines. ajchem-a.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. youtube.commdpi.com

In heterocyclic systems like cinnoline, the MEP can identify the most reactive sites. For substituted cinnolines, the MEP analysis confirms the distribution of electron density, highlighting the electronegative nitrogen atoms and the influence of various substituents on the electrostatic potential of the aromatic ring. ajchem-a.com This analysis is crucial for understanding intermolecular interactions and predicting the chemical behavior of the molecule. mdpi.com

Computational studies on 4-substituted cinnolines have shown that these properties are highly dependent on the nature of the substituent. ajchem-a.com Electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) significantly enhance the hyperpolarizability, making these derivatives potential candidates for NLO applications. The calculations were also extended to study the effect of solvents (water and ethanol), which generally led to an increase in the values of these optical properties. ajchem-a.com

Table 3: Calculated Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β) for 4-Substituted Cinnolines (HF/6-311G(d,p) in Gas Phase) Note: This table is based on data for 4-substituted cinnolines as a model for the cinnoline system.

| Substituent (G) | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| -H | 4.25 | 93.58 | 241.83 |

| -CH3 | 4.53 | 101.44 | 281.42 |

| -NH2 | 5.32 | 106.33 | 708.83 |

| -NO2 | 2.03 | 111.41 | 1184.28 |

| -OH | 3.50 | 99.01 | 432.06 |

Source: Adapted from findings on 4-substituted cinnolines. ajchem-a.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational chemistry offers powerful methods for the prediction of spectroscopic properties, which are crucial for the identification and characterization of molecules. For this compound, these predictions can guide experimental work and aid in the interpretation of spectral data.

UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. For aromatic systems like cinnoline, the choice of functional and basis set is critical for obtaining accurate results. Functionals with long-range corrections, such as CAM-B3LYP, are often employed to better describe charge-transfer excitations that can be present in these molecules.

Hypothetical Predicted UV-Vis Absorption Data for this compound in Methanol (B129727):

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.12 |

| S0 → S2 | 4.28 | 290 | 0.35 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding constants. tsijournals.com These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Accurate prediction of chemical shifts requires careful consideration of the molecular geometry and the level of theory. For substituted cinnolines, the electron-donating or -withdrawing nature of the substituents can significantly influence the chemical shifts of the ring protons and carbons. The methoxy (B1213986) group at the 7-position in this compound is expected to have a notable effect on the electron density distribution and thus the NMR spectrum.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (referenced to TMS):

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 145.2 |

| C4 | 128.9 |

| C4a | 129.5 |

| C5 | 118.3 |

| C6 | 125.1 |

| C7 | 160.8 |

| C8 | 105.4 |

| C8a | 150.3 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Beyond predicting UV-Vis spectra, TD-DFT is a versatile tool for investigating a range of excited-state properties. rsc.org This includes the characterization of the nature of electronic transitions, such as n→π* or π→π* transitions, which are common in N-heterocycles. By analyzing the molecular orbitals involved in the transitions, one can gain insight into the redistribution of electron density upon excitation. This is particularly important for understanding the photophysical and photochemical behavior of molecules like this compound. Furthermore, TD-DFT can be used to calculate other excited-state properties such as excited-state dipole moments and to explore potential energy surfaces of excited states, which is crucial for understanding fluorescence and phosphorescence phenomena.

Solvation Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The properties of molecules in solution can differ significantly from those in the gas phase. Solvation effects can be incorporated into computational models through various methods, with the Polarizable Continuum Model (PCM) being one of the most widely used. science.gov In the PCM approach, the solvent is modeled as a continuous dielectric medium characterized by its dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. This model can be applied to both ground- and excited-state calculations, allowing for the prediction of solvatochromic shifts in UV-Vis spectra and the influence of the solvent on molecular geometries and other properties. For a molecule like this compound, the polarity of the solvent is expected to influence its electronic transitions and dipole moment.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: For this compound, the primary conformational flexibility arises from the orientation of the methoxy group relative to the cinnoline ring. While the barrier to rotation around the C7-O bond is expected to be relatively low, computational methods can be used to identify the most stable conformer and to quantify the energy differences between different orientations. This is typically achieved by performing a potential energy surface scan, where the dihedral angle of the methoxy group is systematically varied and the energy is calculated at each point.

Tautomerism: While this compound itself does not have readily tautomerizable protons, the study of tautomerism in related hydroxycinnolines is crucial for understanding the potential reactivity and spectroscopic properties of its analogues. researchgate.net For instance, the corresponding 7-hydroxycinnoline could exist in equilibrium between its enol and keto forms. DFT calculations are highly effective in determining the relative stabilities of different tautomers by comparing their Gibbs free energies. nih.gov Such studies on analogous systems provide valuable insights into the fundamental chemistry of the cinnoline ring. d-nb.inforesearchgate.net

Investigation of Aromaticity and Electron Delocalization in the Cinnoline Ring System

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Several computational methods are available to quantify the aromaticity of the individual rings in polycyclic systems like cinnoline.

NICS (Nucleus-Independent Chemical Shift): The NICS index is a magnetic criterion for aromaticity. mdpi.com It is calculated as the negative of the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Hypothetical Aromaticity Indices for the Cinnoline Ring System:

| Ring | HOMA | NICS(1) (ppm) |

|---|---|---|

| Benzene (B151609) Ring | 0.95 | -9.8 |

These indices would suggest that in the cinnoline core, the benzene ring possesses a higher degree of aromaticity compared to the pyridazine (B1198779) ring, which is a common feature in fused N-heterocycles. The introduction of a methoxy group at the 7-position is expected to further modulate the electron delocalization and aromaticity of both rings. nih.gov

Computational Simulation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. digitellinc.com For this compound and related compounds, several types of reactions can be investigated computationally.

Electrophilic Aromatic Substitution: The electron-rich nature of the cinnoline ring, further enhanced by the methoxy group, makes it susceptible to electrophilic attack. DFT calculations can be used to model the reaction pathways for nitration, halogenation, or Friedel-Crafts reactions. By locating the transition states and calculating the activation energies, the regioselectivity of these reactions can be predicted. The calculated charge distribution and frontier molecular orbitals (HOMO and LUMO) can also provide insights into the most probable sites of electrophilic attack.

C-H Activation: The activation of C-H bonds is a fundamentally important transformation in organic chemistry. Computational studies on N-heterocycles have explored the mechanisms of metal-catalyzed C-H activation. nih.govacs.org For this compound, theoretical calculations could be employed to investigate the feasibility of regioselective C-H functionalization, providing a guide for the development of novel synthetic methodologies.

Oxidation and Reduction Reactions: The nitrogen atoms in the cinnoline ring can influence its redox properties. Computational methods can be used to study the mechanisms of oxidation (e.g., N-oxidation) and reduction of the cinnoline core. acs.orgnih.gov These studies can help in understanding the stability of the molecule and its potential role in redox processes.

Reactivity and Reaction Mechanisms of 7 Methoxycinnoline and Its Ring System

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core

The cinnoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. However, the benzene (B151609) portion of the ring is more susceptible to electrophilic substitution than the pyridazine (B1198779) ring. Molecular orbital calculations indicate that positions 5 and 8 have the highest electron density, making them the preferred sites for electrophilic attack. thieme-connect.de

The presence of a methoxy (B1213986) group, a strong electron-donating group, at the 7-position is expected to activate the benzene ring towards electrophilic substitution. Specifically, the methoxy group at C7 would direct incoming electrophiles to the ortho and para positions. In the case of 7-methoxycinnoline, this would correspond to positions 6 and 8. The directing effect of the methoxy group in 4-methoxycinnoline (B1346487), for instance, channels electrophilic substitution to positions 5 and 8.

Nucleophilic Substitution Reactions and Associated Mechanisms (e.g., Addition-Elimination, Elimination-Addition, Tele-substitution)

Nucleophilic substitution reactions are a key feature of the cinnoline ring's chemistry, particularly at the 4-position. ajrconline.org The reactivity of halocinnolines in these reactions is notable. For example, 4-chlorocinnolines are highly reactive and can be hydrolyzed by acid or react with methanolic methoxide. ajrconline.org In comparison, 4-chloroquinolines are significantly more stable. ajrconline.org

Addition-Elimination: This is a common mechanism for nucleophilic substitution on the cinnoline ring. The nucleophile attacks the electron-deficient carbon, forming a tetrahedral intermediate, which then eliminates the leaving group to restore aromaticity. The reactivity of 4-chlorocinnolines with various nucleophiles exemplifies this pathway. ajrconline.org

Elimination-Addition (Benzyne Mechanism): In some cases, particularly with strong bases, nucleophilic substitution can proceed through a benzyne (B1209423) intermediate. For instance, the reaction of 1-chlorobenzo[c]cinnoline with potassium amide in ammonia (B1221849) yields 2-aminobenzo[c]cinnoline, indicating the formation of a 1,2-dehydrobenzo[c]cinnoline (aryne) intermediate. publish.csiro.au

Tele-substitution: This is a less common but observed phenomenon where the incoming nucleophile attacks a position different from the one bearing the leaving group. An example is the reaction of 4-chlorobenzo[c]cinnoline with potassium amide, which results in a small amount of 1,3-substitution. publish.csiro.au Another instance involves the reaction of 2-chlorobenzo[c]cinnoline (B100858) with lithium dimethylamide, which predominantly yields the tele-substitution product, 4-dimethylaminobenzo[c]cinnoline. publish.csiro.au

Cyclization and Ring Closure Reaction Mechanisms

The synthesis of the cinnoline ring system itself involves various cyclization reactions. innovativejournal.innih.gov These methods often form the pyridazine ring onto a pre-existing benzene ring.

Richter Cinnoline Synthesis: This classical method involves the cyclization of an o-alkynyl aryldiazonium salt. wikipedia.org For example, the diazotization of o-amino phenyl propiolic acid and subsequent cyclization yields a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org

Widman–Stoermer Synthesis: This reaction involves the ring-closing of an α-vinylaniline using hydrochloric acid and sodium nitrite. wikipedia.org

Borsche Cinnoline Synthesis: This is another established method for forming the cinnoline nucleus. wikipedia.org

Intramolecular Redox Cyclization: More recent methods include transition-metal-free intramolecular redox cyclization reactions. For instance, 2-nitrobenzyl alcohol and benzylamine (B48309) can be used to synthesize cinnolines. nih.govrsc.orgrsc.org The mechanism involves the formation of a 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, cyclization, and aromatization. nih.govrsc.orgrsc.org

Palladium-Catalyzed Annulation: 3,4-Disubstituted cinnolines can be prepared through the palladium-catalyzed annulation of 2-iodophenyltriazenes with an internal alkyne. researchgate.net

Solvolysis and Hydrolysis Reactions of Cinnoline Derivatives

Cinnoline derivatives, particularly those with leaving groups, can undergo solvolysis and hydrolysis. 4-Chlorocinnolines, for example, are readily hydrolyzed by acid. ajrconline.org The solvolysis and hydrolysis of certain cinnoline derivatives are promoted by the protonation of the cyclization products in anhydrous methanol (B129727) saturated with HCl. researchgate.net For instance, the cyclization of ortho-alka-1,3-diynylarenediazonium salts in methanol can lead to 4-methoxycinnolines via solvolysis of the initially formed 4-chlorocinnolines. researchgate.net Subsequent hydrolysis of the 4-methoxycinnoline can occur in the presence of water. researchgate.net The stability of some cinnoline derivatives towards hydrolysis has been studied, with certain compounds showing varying half-lives in aqueous conditions. tandfonline.com

Oxidative Addition and General Redox Chemistry of the Cinnoline Nucleus

The cinnoline nucleus can participate in redox reactions. Oxidation of cinnoline with peracids or hydrogen peroxide typically yields a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de The reduction of 2,2'-dinitrobiphenyls is a common method for synthesizing benzo[c]cinnolines. vanderbilt.edu A novel process for the synthesis of the benzo[c]cinnoline (B3424390) framework involves the partial reduction of 2,2'-dinitrobiphenyl. researchgate.net Furthermore, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.orgrsc.org

Effects of Protonation on Reactivity and Electronic Density

Protonation of the cinnoline ring significantly affects its reactivity and electronic distribution. The pKa of cinnoline is 2.64. innovativejournal.inwikipedia.orgpnrjournal.com Protonation generally occurs at the N-2 position, which is sterically more accessible than the N-1 position. thieme-connect.de This preference is supported by molecular orbital calculations. thieme-connect.de

Protonation increases the electron-withdrawing effect of the heterocyclic ring, which can influence the rates of both electrophilic and nucleophilic reactions. For example, protonation can promote solvolysis and hydrolysis reactions. researchgate.net The electronic properties of the cinnoline system can be modulated by protonation, which is a strategy used in the design of functional molecules like cinnoline-fused enediynes. spbu.ru Theoretical studies on the protonation of benzo[de]cinnolines have shown that the site of protonation can vary, with some carbon positions being more basic than the nitrogen atoms. researchgate.net

Structure Activity Relationship Sar Studies in Cinnoline Derivatives with a Methoxy Moiety

Elucidation of Key Structural Features Contributing to Biological Activity

SAR studies on cinnoline (B1195905) derivatives have revealed that the nature and position of substituents on the bicyclic ring system are critical determinants of their biological activity. While specific data focusing solely on 7-methoxycinnoline is limited, broader studies on substituted cinnolines provide valuable insights into the key structural features that govern their pharmacological effects.

For instance, in the context of anticancer activity, the planarity of the cinnoline ring system is often crucial for intercalation with DNA or for fitting into the active site of enzymes like kinases. sphinxsai.com The introduction of various substituents can modulate this planarity and introduce specific interactions with the target protein.

In a series of cinnoline-based chalcones and pyrazoline derivatives, the nature of the substituent on the cinnoline nucleus was found to significantly affect their antibacterial and antifungal activities. nih.gov For example, compounds with chloro substituents at the 6-position exhibited potent activity against various bacterial strains. nih.gov This highlights the importance of the electronic and steric properties of substituents on the benzo part of the cinnoline ring.

Furthermore, in the development of cinnoline derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, SAR studies indicated that modifications at various positions of the cinnoline core were critical for achieving potent and selective inhibition. sphinxsai.com

The following table summarizes the general influence of different structural features on the biological activity of cinnoline derivatives, based on findings from various studies.

| Structural Feature | General Impact on Biological Activity | Example Activities |

|---|---|---|

| Planarity of the Cinnoline Ring | Often essential for binding to planar structures like DNA or flat enzymatic clefts. | Anticancer (DNA intercalation, kinase inhibition) |

| Substituents on the Benzo Ring (e.g., at C-6, C-7) | Modulates electronic properties, lipophilicity, and steric interactions, significantly impacting potency and selectivity. | Antibacterial, Antifungal, Anticancer |

| Substituents on the Pyridazine (B1198779) Ring (e.g., at C-3, C-4) | Can be modified to introduce specific binding interactions or to alter the overall molecular shape and solubility. | Kinase Inhibition, Anti-inflammatory |

Impact of Substituent Position and Electronic Properties (Specifically the 7-Methoxy Group) on Activity Profiles

The position of a substituent on the cinnoline ring is paramount in determining its effect on biological activity. The electronic properties of the substituent, whether it is electron-donating or electron-withdrawing, also play a crucial role. A methoxy (B1213986) group (-OCH3) is an electron-donating group through resonance and can also participate in hydrogen bonding as an acceptor.

While direct and extensive SAR studies on this compound are not widely available in the reviewed literature, the impact of methoxy groups on the activity of related heterocyclic compounds can provide valuable insights. For instance, in a study on pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents was found to be critical for their antimigratory and cytotoxic activities. nih.gov The presence of methoxy groups at specific positions enhanced the biological effect, underscoring the importance of their placement. nih.gov Similarly, in a review of natural and synthetic antimetastatic compounds, methoxy groups were highlighted as effective functional groups in modulating anticancer activities. researchgate.net

The 7-position of the cinnoline ring is located on the benzo portion of the molecule. A methoxy group at this position would be expected to:

Increase electron density in the aromatic system through its electron-donating nature. This can influence the molecule's ability to participate in π-π stacking interactions with biological targets.

Provide a hydrogen bond acceptor through the oxygen atom, potentially forming a key interaction with a specific amino acid residue in a protein's active site.

In the broader context of anticancer agents, the presence of methoxy groups on aromatic rings is a common feature. For example, in a series of 4-anilino-quinazoline derivatives, a 6,7-dimethoxy substitution pattern was found to be favorable for inhibitory effects against EGFR and VEGFR-2. researchgate.net This suggests that methoxy groups in this region of the molecule can contribute positively to kinase inhibition.

Analog Design and Optimization Strategies (e.g., Topliss Tree and Topliss Batchwise Schemes)

In the process of drug discovery, once a lead compound with some biological activity is identified, the next step is to synthesize and test a series of analogs to optimize its potency and other properties. The Topliss Tree and Topliss Batchwise schemes are well-established operational models that guide the selection of substituents for aromatic rings to maximize the chances of finding a more active compound in a systematic and efficient manner. nih.gov

The Topliss Tree is a stepwise decision-making tool for aromatic substitution. nih.gov It starts with an unsubstituted parent compound and suggests a sequence of substitutions based on the relative potency of the previously synthesized analog. The scheme is based on the assumption that the biological activity is influenced by the hydrophobic (π), electronic (σ), and steric (Es) properties of the substituents. nih.gov

For a hypothetical optimization of a 7-substituted cinnoline, the Topliss Tree might proceed as follows:

Synthesize and test the unsubstituted (H) cinnoline derivative.

Synthesize and test the 4-chloro (4-Cl) analog.

If the 4-Cl analog is more potent, the next suggestion might be the 3,4-dichloro (3,4-Cl2) analog.

If the 4-Cl analog is less potent, the next suggestion would be the 4-methoxy (4-OCH3) analog. nih.gov

The Topliss Batchwise Scheme is an alternative approach where a small batch of five analogs with diverse physicochemical properties is synthesized and tested simultaneously. researchgate.net The initial batch typically includes the parent compound (H) and its 4-chloro, 4-methyl, 4-methoxy, and 3,4-dichloro derivatives. The relative potencies of these initial compounds then guide the selection of the next batch of analogs to be synthesized. researchgate.net

These classical medicinal chemistry strategies provide a rational framework for exploring the SAR of cinnoline derivatives, including those with a methoxy group at the 7-position, to efficiently identify compounds with improved biological activity.

Application of Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), In Silico Predictions)

Computational methods are increasingly integral to modern drug discovery and play a significant role in understanding and predicting the SAR of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This is achieved by correlating physicochemical descriptors of the molecules with their measured activity. These descriptors can quantify various properties such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP, molar refractivity.

Topological properties: Connectivity indices that describe the branching and shape of the molecule.

For a series of this compound derivatives with varying substituents at other positions, a QSAR model could be developed to predict their biological activity. frontiersin.org For example, a study on 8-methoxy quinoline (B57606) derivatives as inhibitors of Mycobacterium tuberculosis successfully used QSAR to reveal the importance of structural, thermodynamic, and electrotopological parameters for their activity. sphinxsai.com Such a model for 7-methoxycinnolines could guide the design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources.

In Silico Predictions , including molecular docking, are another powerful computational tool. Molecular docking simulates the binding of a ligand (e.g., a this compound derivative) to the three-dimensional structure of a biological target, such as an enzyme or a receptor. researchgate.net This technique can:

Predict the preferred binding orientation and conformation of the ligand in the active site.

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target.

Provide a rational basis for the observed SAR. For instance, docking studies could elucidate why a 7-methoxy group contributes positively or negatively to the binding affinity by visualizing its interactions within the binding pocket.

While specific docking studies for this compound were not identified in the provided search results, the general applicability of this method to understand the SAR of small molecule inhibitors is well-established. researchgate.net These computational approaches, when used in conjunction with experimental data, can significantly accelerate the optimization of lead compounds and the discovery of new drug candidates.

No Published Research Found on the Specific Bioactivity of this compound

Despite a comprehensive search of available scientific literature, no specific research data was found detailing the advanced mechanistic investigations of this compound's bioactivity, particularly concerning its enzyme inhibition mechanisms and specific molecular targets as outlined in the requested article structure.

Extensive searches were conducted to locate studies on the competitive, non-competitive, uncompetitive, mixed, and irreversible enzyme inhibition mechanisms of this compound. Furthermore, inquiries were made into its potential interaction with specific enzyme targets such as Topoisomerase I, Phosphodiesterase 10A, and siderophore biosynthesis enzymes. The search, however, did not yield any published papers, clinical trials, or patents that specifically investigate this compound for these biological activities.

While the search provided extensive general information on the principles of enzyme kinetics and the mechanisms of various types of enzyme inhibitors, this information is not specific to this compound. For instance, the roles and inhibition of enzymes like Topoisomerase I in cancer therapy and the importance of siderophore biosynthesis in microbial iron acquisition are well-documented for other compounds. wikipedia.orgmdpi.comnih.govdrugbank.comnih.govmdpi.com However, a direct link or study involving this compound in these contexts is absent from the available literature.

Similarly, general principles of different inhibition types were retrieved:

Competitive inhibition , where an inhibitor competes with the substrate for the active site. nih.govlibretexts.org

Non-competitive inhibition , where the inhibitor binds to an allosteric site, affecting the enzyme's efficacy without blocking the substrate from binding. pressbooks.pub

Uncompetitive inhibition , which involves the inhibitor binding only to the enzyme-substrate complex. libretexts.org

Mixed inhibition , a combination of competitive and uncompetitive inhibition. pressbooks.pub

Irreversible and mechanism-based (suicide) inhibition , where the inhibitor permanently deactivates the enzyme. libretexts.org

Without primary or secondary research sources directly implicating this compound, it is not possible to generate a scientifically accurate article on its specific bioactivity within the requested framework. The creation of such an article would require speculative content, which falls outside the scope of factual reporting. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential enzymatic interactions of this compound.

Advanced Mechanistic Investigations of 7 Methoxycinnoline Bioactivity

Molecular Recognition and Binding Interactions

Understanding how a molecule like 7-Methoxycinnoline interacts with biological macromolecules is fundamental to elucidating its mechanism of action. This typically involves detailed studies of its binding to specific protein receptors or nucleic acids.

Ligand-receptor interaction profiling aims to identify the specific protein targets of a compound and characterize the affinity and nature of their binding. This can involve screening the compound against a panel of known receptors, such as G-protein coupled receptors (GPCRs), kinases, or nuclear receptors. Techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed to quantify binding affinities (Kd), association (ka), and dissociation (kd) rates.

A comprehensive search of scientific databases and peer-reviewed literature did not yield specific studies detailing a ligand-receptor interaction profile for this compound. Therefore, its primary protein targets and their binding affinities remain to be elucidated.

DNA is a potential target for planar aromatic molecules, which can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov Studies to determine DNA intercalation typically involve techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and thermal denaturation assays (melting temperature studies). nih.govrsc.org These methods can reveal the mode of binding and the binding affinity (Kb) of a compound to DNA.

Despite the planar aromatic structure of the cinnoline (B1195905) core, which suggests a potential for DNA intercalation, specific experimental studies and affinity data for the interaction of this compound with DNA are not available in the reviewed literature.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Computational methods are powerful tools for predicting and analyzing the interaction between a small molecule and its biological target at an atomic level.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netyoutube.com The process involves sampling a large number of possible conformations of the ligand within the binding site of a protein or DNA and scoring them based on their steric and energetic complementarity. This can provide insights into the binding mode and can be used to estimate the binding affinity.

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex. nih.govnih.govmdpi.com Starting from a docked pose, MD simulations model the movement of every atom in the system over time, providing a detailed picture of the stability of the binding, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. nih.govnih.gov

A thorough search of the scientific literature did not uncover any studies that have performed molecular docking or molecular dynamics simulations specifically for this compound with any biological target. Such studies would be invaluable in predicting its potential binding modes and guiding future experimental work.

Potential Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for 7-Methoxycinnoline

The synthesis of the cinnoline (B1195905) ring system has traditionally been achieved through several classical methods, such as the Widman-Stoermer and Neber-Bossel syntheses, which often rely on harsh reaction conditions and hazardous reagents. researchgate.net Future research must prioritize the development of more efficient, sustainable, and economically viable synthetic pathways to this compound and its derivatives.

A significant research avenue lies in adapting modern "green" chemistry principles, which have been successfully applied to the synthesis of related heterocycles like quinolines. ijpsjournal.comzenodo.orgnih.gov These approaches often result in higher yields, reduced waste, and milder reaction conditions. nih.gov Potential sustainable methodologies for future exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. researchgate.net Its application to the cyclization steps in cinnoline synthesis could offer a significant improvement over conventional heating.

Ultrasonic Irradiation: Sonication has been used to promote the synthesis of quinolinone derivatives, offering an energy-efficient alternative to traditional methods. nih.gov Investigating its effect on the key bond-forming reactions for this compound is a worthwhile endeavor.

Nanocatalysis: The use of nanocatalysts, such as magnetic iron oxide nanoparticles, has provided efficient and reusable systems for quinoline (B57606) synthesis. nih.gov Developing specific nanocatalysts for cinnoline ring formation could lead to highly efficient and recyclable synthetic processes.

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the this compound core would improve atom economy and reduce purification steps. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Objective |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. researchgate.net | Optimization of microwave parameters for key cyclization steps. |

| Ultrasonic Irradiation | Energy efficiency, potential for improved reaction rates at lower temperatures. nih.gov | Exploring the feasibility of sonication for cinnoline ring closure. |

| Nanocatalysis | High efficiency, catalyst reusability, milder reaction conditions. nih.gov | Design and screening of novel nanocatalysts for the synthesis. |

| One-Pot Reactions | Increased atom economy, reduced waste, operational simplicity. nih.gov | Development of a multi-component reaction strategy for the target molecule. |

Deeper Exploration of Structure-Mechanism Relationships for Targeted Biological Effects

While the broader cinnoline class has been investigated for various biological activities, the specific structure-activity relationships (SAR) and mechanisms of action for this compound derivatives remain largely uncharacterized. researchgate.net Future research should focus on systematically synthesizing libraries of this compound analogues and evaluating their biological effects to build comprehensive SAR models.

Understanding the relationship between a molecule's structure and its biological activity is fundamental to modern drug discovery. nih.gov Key research directions include:

Systematic Derivatization: Synthesizing analogues with substituents at various positions of the this compound ring to probe the effects on biological activity. This allows for the identification of key pharmacophoric features.

Identification of Biological Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound derivatives interact with. researchgate.netmdpi.com

Mechanistic Studies: Once a biological effect is observed, detailed mechanistic studies are crucial. For example, if a compound shows anticancer activity, investigations could include cell cycle analysis, apoptosis assays, and evaluation of effects on specific signaling pathways, as has been done for quinolone derivatives. nih.govresearchgate.netnih.gov

A systematic SAR study could reveal how modifications to the this compound scaffold influence a specific biological outcome, guiding the design of more potent and selective agents.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity (Hypothetical) |

| C3 | Small alkyl, aryl groups | Modulate steric interactions and binding affinity in a target protein's active site. |

| C4 | Hydrogen bond donors/acceptors | Enhance binding specificity and potency through targeted interactions. researchgate.net |

| C6, C8 | Electron-withdrawing/donating groups | Alter the electronic properties of the ring system, potentially affecting reactivity and target engagement. |

| N1 | Alkyl or aryl groups | Influence solubility, metabolic stability, and overall pharmacokinetic properties. |

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug design process. nih.gov Applying these methods to this compound can guide the synthesis of new derivatives with a higher probability of desired biological activity, saving significant time and resources.

Future research should leverage a variety of computational techniques to build predictive models for this compound analogues:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net Docking studies can be used to screen virtual libraries of this compound derivatives against known biological targets (e.g., kinases, enzymes) to prioritize compounds for synthesis. mdpi.comsemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of a ligand-protein complex over time, revealing key interactions and conformational changes that are not apparent from static docking poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. A robust QSAR model for this compound could predict the activity of unsynthesized compounds based on their structural features.

The integration of these computational approaches creates a powerful workflow for the rational design of novel, active compounds based on the this compound scaffold.

| Computational Step | Technique | Objective |

| 1. Target Identification | Bioinformatics Analysis | Identify potential biological protein targets relevant to a disease of interest. |

| 2. Virtual Screening | Molecular Docking | Screen a virtual library of this compound derivatives against the target to identify potential "hits". researchgate.net |

| 3. Binding Pose Analysis | MD Simulations | Analyze the stability and dynamics of the top-scoring ligand-protein complexes. nih.gov |

| 4. Affinity Prediction | MM/PBSA or MM/GBSA | Calculate the binding free energy to rank the potential hits more accurately. |

| 5. Derivative Design | In Silico Modification | Design new derivatives with improved predicted binding affinity and properties for synthesis and testing. |

Exploration of Applications in Materials Science (e.g., Nonlinear Optics) and Chemical Sensing

The unique electronic properties of heterocyclic aromatic compounds make them attractive candidates for applications in materials science. It has been noted that aryl-substituted cinnolines possess potential as materials for nonlinear optics (NLO), a field crucial for developing technologies like optical switching and data storage. researchgate.net

Future research should systematically investigate the material properties of this compound and its derivatives:

Nonlinear Optics: The electron-rich nature of the this compound system could be exploited to create materials with significant NLO properties. Research should focus on synthesizing derivatives with strong electron-donating and electron-accepting groups to enhance the molecular hyperpolarizability.

Chemical Sensing: The cinnoline scaffold could serve as the core of a chemical sensor. The fluorescence or electronic properties of a this compound derivative could be designed to change upon binding to a specific analyte. rsc.org A promising approach is the incorporation of this compound as a functional linker in Metal-Organic Frameworks (MOFs), which are highly porous materials well-suited for sensing applications. mdpi.comrsc.orgmdpi.com

Further Development of this compound Derivatives as Chemical Probes for Biological Systems

Fluorescent chemical probes are vital tools for visualizing and understanding complex biological processes in living cells. nih.gov The intrinsic fluorescence of many heterocyclic systems provides a strong starting point for probe development. nih.gov The this compound scaffold holds potential as a novel fluorophore for creating such probes.

Key attributes of an effective fluorescent probe include a small molecular size, good photostability, high quantum yield, and the ability to be chemically modified to target specific cellular components or react to specific analytes. nih.gov Future research in this area should focus on:

Characterizing Photophysical Properties: A thorough investigation of the absorption and emission properties of this compound and its simple derivatives is the first step.

Developing "Turn-On" Probes: Designing derivatives where the fluorescence is initially "quenched" but is "turned on" in the presence of a specific enzyme or reactive oxygen species. This can be achieved through mechanisms like Photoinduced Electron Transfer (PeT). mdpi.com

Library-Based Screening: Creating a combinatorial library of this compound-based probes with various reactive groups could enable high-throughput screening for new probes that can visualize specific enzymatic activities, similar to approaches used for other fluorophores. rsc.org

Targeting Moieties: Attaching specific ligands (e.g., a morpholine (B109124) group for lysosome targeting) to the this compound core to direct the probe to particular organelles within the cell. mdpi.com

By systematically exploring these avenues, the this compound scaffold could be developed into a versatile new class of chemical probes for bioimaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.